(2,3-Dihydrobenzofuran-6-yl)methanol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is an organic compound that belongs to the class of benzofurans. It is characterized by a dihydrobenzofuran ring system fused to a benzene ring with a methanol group attached to the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol can be achieved through several methods. One common approach involves the reduction of methyl 2,3-dihydrobenzofuran-6-carboxylate using lithium aluminium hydride in tetrahydrofuran at 0°C to room temperature. The reaction is followed by the addition of a saturated aqueous sodium hydroxide solution, extraction with ethyl acetate, and purification to yield (2,3-Dihydrobenzofuran-6-yl)methanol .
Industrial Production Methods
Industrial production methods for (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride typically involve large-scale synthesis using similar reduction reactions. The compound is produced in high purity forms and packaged under controlled conditions to ensure stability and quality .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzofuran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted benzofuran compounds .
Scientific Research Applications
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A structurally related compound with similar biological activities.
2,3-Dihydrobenzofuran: Shares the dihydrobenzofuran ring system but lacks the methanol group.
6-Benzofuranmethanol: Similar structure but without the dihydro component.
Uniqueness
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Biological Activity
(2,3-Dihydrobenzofuran-6-yl)methanol HCl is an organic compound characterized by a benzofuran moiety with a hydroxymethyl group at the 6-position. This unique structure contributes to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.
- Molecular Formula : C10H11O·HCl
- Molecular Weight : Approximately 150.17 g/mol
- CAS Number : 1083168-69-7
The compound features a hydroxymethyl group (-CH2OH) that enhances its reactivity and biological properties. Its synthesis typically involves several steps, including purification techniques such as chromatography or recrystallization .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study highlighted its ability to modulate signaling pathways associated with cancer progression, making it a promising candidate for further development in oncology .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This property could be beneficial in treating inflammatory diseases and conditions .
Case Studies
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It can interact with receptors involved in inflammatory responses and cancer signaling pathways.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided:
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
(2,3-Dihydrobenzofuran-2-yl)methanol | 66158-96-1 | 0.93 | Moderate antimicrobial |
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | 93885-41-7 | 0.80 | Limited anticancer |
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane | 29509-30-6 | 0.89 | Weak anti-inflammatory |
Properties
Molecular Formula |
C9H11ClO2 |
---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H10O2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,10H,3-4,6H2;1H |
InChI Key |
ZRFJCQHFQCVBIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.